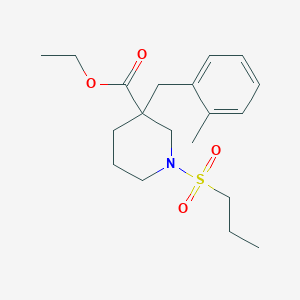
ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate, also known as EMD 57033, is a chemical compound that has been studied for its potential use as a pharmaceutical drug. It belongs to the class of piperidinecarboxylates, which are compounds that have been shown to have various biological activities. The purpose of
Mécanisme D'action
The mechanism of action of ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 involves the inhibition of the TRPV1 ion channel. This ion channel is responsible for the sensation of pain and inflammation in the body. By inhibiting this channel, ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 can reduce the perception of pain and inflammation.
Biochemical and Physiological Effects:
ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation. It has also been shown to have a protective effect on the heart and lungs in certain conditions. Additionally, ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 has been shown to have an anti-tumor effect in some types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 in lab experiments is its specificity for the TRPV1 ion channel. This allows researchers to study the effects of inhibiting this channel without affecting other ion channels in the body. However, one limitation of using ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033. One direction is to further investigate its potential use as a pharmaceutical drug for the treatment of chronic pain and inflammatory conditions. Another direction is to study its effects on other ion channels in the body and its potential use in the treatment of other diseases. Additionally, the synthesis method for ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 could be optimized to increase the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 involves the reaction of 3-piperidinecarboxylic acid with 2-methylbenzyl chloride and propylsulfonyl chloride in the presence of triethylamine and ethyl chloroformate. The resulting product is then purified by column chromatography to obtain the desired compound. The yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
Ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 has been studied for its potential use as a pharmaceutical drug due to its ability to modulate the activity of certain ion channels in the body. Specifically, it has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain perception and inflammation. This makes ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 a potential candidate for the treatment of chronic pain and inflammatory conditions.
Propriétés
IUPAC Name |
ethyl 3-[(2-methylphenyl)methyl]-1-propylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4S/c1-4-13-25(22,23)20-12-8-11-19(15-20,18(21)24-5-2)14-17-10-7-6-9-16(17)3/h6-7,9-10H,4-5,8,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAASXSOGWNCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)(CC2=CC=CC=C2C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylbenzamide](/img/structure/B6071022.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6071024.png)

![N-(4-bromo-3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6071038.png)
![3-{1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6071044.png)
![N'-(3,5-dichloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6071050.png)
![4-fluoro-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B6071052.png)


![3-[2-(1-isopropylpiperidin-2-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B6071084.png)
![2-({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6071088.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-{[5-ethyl-1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6071091.png)
![4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6071115.png)